Meucin-24
Description
Contextualization of Scorpion Venom Peptides as a Source of Novel Biologics
Scorpion venoms are complex mixtures containing various components, including salts, free amino acids, enzymes, proteins, and a significant array of peptides mdpi.com. These peptides are particularly noteworthy for their potency and specificity in targeting biological receptors, such as ion channels, which are involved in numerous physiological processes mdpi.comresearchgate.net. The unique structural and functional properties of scorpion venom peptides have positioned them as promising candidates for the development of new therapeutic agents researchgate.netcjnmcpu.com. Research into these peptides has explored their potential applications in treating conditions such as cardiovascular diseases, autoimmune disorders, cancer, and infectious diseases mdpi.comresearchgate.netresearchgate.net. The ongoing advancements in techniques like proteomics and transcriptomics are continuously leading to the identification of new scorpion venom peptides with potential pharmaceutical properties researchgate.net.
Historical Overview of Meucin-24 Discovery and Initial Characterization
This compound is a peptide discovered through the investigation of a complementary DNA (cDNA) library derived from the venom gland of the scorpion Mesobuthus eupeus. chemrxiv.orgnih.govcapes.gov.brencyclopedia.pub It was identified alongside another peptide, Meucin-25. chemrxiv.orgnih.govcapes.gov.brencyclopedia.pub The precursor for this compound consists of 46 amino acids, which includes a signal peptide of 22 amino acids and the mature peptide sequence of 24 amino acids. chemrxiv.org this compound is classified as a linear non-disulfide bridged peptide (NDBP), meaning it lacks the disulfide bonds found in many other scorpion venom peptides. cjnmcpu.comencyclopedia.pubmdpi.com
Initial characterization revealed that this compound has a predicted isoelectric point of 10.17. chemrxiv.org Sequence analysis indicated that this compound shares significant identity with the amino-terminus of a family of scorpion venom long-chain K+ channel toxins (LcKTx), as well as with known cationic antimicrobial peptides like magainin 1 and 2, found in frog skin. chemrxiv.orgnih.govcapes.gov.br Genomic DNA sequencing suggested that this compound is a product of putative guanine-to-adenine RNA editing from a M. eupeus LcKTx transcript. nih.govcapes.gov.br
Circular dichroism analysis of synthetic this compound demonstrated that it primarily exists in a random coil conformation in water. However, in the presence of a membrane-mimicking environment, such as 50% trifluoroethanol, its alpha-helical content substantially increases. nih.govcapes.gov.br Nuclear Magnetic Resonance (NMR) studies further confirmed that this compound adopts an alpha-helical amphipathic architecture in the region of residues 4-20. nih.govcapes.gov.brscispace.com The structure of this compound is considered a typical amphipathic helix. scispace.com
Significance and Research Rationale for this compound Studies in Parasitology
The significance of studying this compound, particularly in the field of parasitology, stems from the urgent need for novel antiparasitic agents due to increasing drug resistance in many parasites, including Plasmodium falciparum, the primary pathogen responsible for human malaria. nih.govcapes.gov.brmalariaworld.org Scorpion venom peptides have emerged as a promising source for such agents, with several studies demonstrating their inhibitory effects against various parasites. encyclopedia.pubmdpi.com
This compound, along with Meucin-25, was specifically identified for its antimalarial activity. chemrxiv.orgencyclopedia.pubmdpi.commdpi.com Research has shown that these peptides can inhibit the development of Plasmodium berghei, a rodent malaria parasite used as a model for P. falciparum. chemrxiv.orgnih.govcapes.gov.brencyclopedia.pubmalariaworld.org They have also demonstrated the ability to kill intraerythrocytic stages of P. falciparum. chemrxiv.orgnih.govcapes.gov.brencyclopedia.pub
The rationale for focusing research on this compound in parasitology is underscored by its observed efficacy against Plasmodium parasites at micromolar concentrations. nih.govcapes.gov.brencyclopedia.pubmdpi.com Furthermore, studies have indicated that this compound exhibits selectivity towards Plasmodium, with no observed toxic effects on tested bacteria and fungi at the concentrations used, and importantly, no hemolysis was observed on murine erythrocytes even at high concentrations. chemrxiv.org This selective toxicity profile makes this compound an attractive candidate for further investigation as a potential antimalarial therapeutic. chemrxiv.orgnih.govcapes.gov.br
Detailed research findings on the antiparasitic activity of this compound are summarized in the table below:
| Parasite Species | Stage of Parasite Affected | Observed Effect | Concentration Range | Source Scorpion Species |
| Plasmodium berghei | Ookinete development | Inhibition | 10-20 µM | Mesobuthus eupeus |
| Plasmodium berghei | Gamete stage | Inhibition | Not specified | Mesobuthus eupeus |
| Plasmodium falciparum | Intraerythrocytic stages | Killing, reduced parasite density | Micromolar | Mesobuthus eupeus |
| Plasmodium falciparum | Ookinete development | Eradication (within 72 hours) | 10 µM | Mesobuthus eupeus |
This data highlights the potential of this compound as a lead compound for the development of new antimalarial drugs, emphasizing the importance of continued research into its mechanism of action and therapeutic potential.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GRGREFMSNLKEKLSGVKEKMKNS |
Origin of Product |
United States |
Isolation, Molecular Characterization, and Synthesis of Meucin 24
Methodologies for Meucin-24 Isolation from Natural Sources
The discovery and isolation of this compound from the venom of the scorpion Mesobuthus eupeus typically involve a combination of techniques aimed at separating and purifying the peptide from the complex mixture of components present in the venom. chemrxiv.orgmdpi.comfrontiersin.orgnih.gov
Chromatographic Purification Techniques Applied to Mesobuthus eupeus Venom
Chromatographic methods are fundamental in the isolation of peptides from crude scorpion venom. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.govfrontiersin.orgnih.gov This method separates peptides based on their hydrophobicity. In the case of scorpion venom peptides, RP-HPLC on a C18 column is frequently used, where peptides like this compound typically elute after potassium and sodium channel toxins, indicating their relatively higher hydrophobicity. nih.gov Other chromatographic techniques, such as size exclusion chromatography (SEC) and affinity chromatography, may also be used, often in conjunction with RP-HPLC, to achieve higher purity and isolate target molecules from the complex venom mixture. nih.gov SEC can serve as an initial step to fractionate venom proteins by molecular mass before further purification by RP-HPLC. nih.gov
Initial Characterization by Mass Spectrometry and Peptide Sequencing
Following chromatographic purification, initial characterization of isolated peptides like this compound involves techniques such as mass spectrometry (MS) and peptide sequencing. nih.govuniprot.orgnih.govsepscience.com Matrix-assisted laser desorption/ionization time of flight mass spectrometry (MALDI-TOF MS) is a powerful tool for determining the molecular mass of the purified peptide. nih.gov This provides crucial information about the size of the molecule. Peptide sequencing, often performed using automated Edman degradation or tandem mass spectrometry (MS/MS), is then used to determine the amino acid sequence of the peptide. nih.govnih.govsepscience.comepfl.ch MS/MS techniques, such as those involving collisionally activated dissociation (CAD), fragment the ionized peptide and analyze the resulting fragment ions to deduce the sequence. sepscience.com These initial characterization steps are vital for confirming the identity and purity of the isolated peptide.
Molecular and Primary Sequence Analysis of this compound
Molecular and primary sequence analysis provides detailed information about the composition and arrangement of amino acids in this compound.
Amino Acid Sequence Elucidation and Comparative Analysis
The amino acid sequence of this compound has been elucidated. It is a peptide consisting of 24 amino acids. novoprolabs.comebi.ac.uk The sequence is Gly-Arg-Gly-Arg-Glu-Phe-Met-Ser-Asn-Leu-Lys-Glu-Lys-Leu-Ser-Gly-Val-Lys-Glu-Lys-Met-Lys-N-Ser. novoprolabs.com Comparative analysis of this sequence with other known peptides helps to understand its potential function and evolutionary relationships.
Here is the amino acid sequence of this compound:
| Feature | Value |
| Length (amino acids) | 24 |
| Sequence | GRGREFMSNLKEKLSGVKEKMKNS |
| Source | Mesobuthus eupeus (Synthetic construct) ebi.ac.uk |
| Theoretical Weight | 2.76 KDa ebi.ac.uk |
Homology with Known Peptide Families (e.g., Magainins, LcKTx)
This compound shows similarities to known cationic antimicrobial peptides (AMPs), including magainin 1 and 2, which are found in frog skin. chemrxiv.org Magainins are a family of AMPs known for their broad-spectrum antimicrobial activity, often acting by disrupting microbial membranes. uniprot.orgnih.gov The structural features and mechanisms of action of magainins have been extensively studied, and the observed homology suggests that this compound may share some functional or structural characteristics with this family of peptides. nih.govfrontiersin.org While the search results mention LcKTx in the context of scorpion venom peptides, direct homology of this compound specifically with LcKTx is not explicitly detailed in the provided snippets. However, scorpion venoms contain diverse peptide families, including potassium channel toxins (KTxs) and non-disulfide bridged peptides (NDBPs) like this compound. chemrxiv.orgmdpi.comnih.gov
Biosynthesis and Genetic Basis of this compound Production
Identification of this compound cDNA Clones from Venom Gland
The discovery of this compound involved the construction and screening of a complementary DNA (cDNA) library derived from the venom gland of the scorpion Mesobuthus eupeus. Through this process, cDNA clones encoding this compound were identified. chemrxiv.orgrcsb.orgnih.govnih.govcapes.gov.br this compound is described as a peptide comprising 24 amino acids. chemrxiv.orgrcsb.orgnih.govcapes.gov.br Its precursor consists of 46 amino acids, including a 22-amino acid signal peptide and the 24-amino acid mature peptide sequence. chemrxiv.org this compound has a predicted isoelectric point of 10.17. chemrxiv.org Sequence analysis revealed that this compound shares high sequence identity with the amino-terminus of a family of scorpion venom long-chain K+ channel toxins (LcKTx) and also shows similarities to frog antimicrobial peptides like magainin 1 and 2. rcsb.orgnih.govcapes.gov.br
Investigation of Putative RNA Editing in this compound Maturation
Investigations into the maturation of this compound have explored the possibility of post-transcriptional modifications, specifically RNA editing. Sequencing of the genomic DNA corresponding to this compound identified a putative guanine-to-adenine (G-to-A) RNA editing event. rcsb.orgnih.govcapes.gov.br This suggests that the mature this compound peptide might be a product of this specific RNA editing process occurring on a M. eupeus LcKTx transcript. rcsb.orgnih.govcapes.gov.br RNA editing is a mechanism that can diversify the transcriptome by altering nucleotide sequences in RNA molecules after transcription. github.io
Strategies for Chemical Synthesis of this compound and its Analogs
Chemical synthesis plays a crucial role in the research of this compound and related peptides, allowing for the production of sufficient quantities for structural and functional studies, as well as the generation of modified versions. chemrxiv.orgrcsb.orgnih.govcapes.gov.brnovoprolabs.com The compact size of scorpion antimicrobial peptides, typically 10 to 25 amino acid residues, simplifies their chemical synthesis, contributing to cost-effectiveness and suitability for large-scale production for research applications. chemrxiv.org
Solid-Phase Peptide Synthesis Methodologies for Research Applications
Solid-Phase Peptide Synthesis (SPPS) is a widely used methodology for the chemical synthesis of peptides like this compound for research purposes. mdpi.comuci.edu This method involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid support resin. mdpi.comuci.edu Common solid supports used in SPPS include Rink amide resin, Wang resin, and 2-chlorotrityl chloride resin, depending on the desired C-terminus of the peptide. mdpi.comuci.edu The synthesis typically employs protecting group strategies, such as Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, to ensure that amino acids are coupled in a controlled and specific manner. mdpi.comuci.edu The process involves cycles of deprotection of the N-terminal amino group on the resin-bound peptide, followed by coupling of the next activated amino acid. uci.edu After the peptide chain is fully assembled, it is cleaved from the solid support, often using acidic conditions, which can result in the peptide being obtained as a trifluoroacetate (B77799) (TFA) salt. novoprolabs.comuci.edu The availability of synthetic this compound peptide is crucial for various research applications. novoprolabs.com
Structural Biology and Conformational Dynamics of Meucin 24
Experimental Determination of Meucin-24 Secondary Structure
Experimental techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to determine the secondary and three-dimensional structure of this compound.
Circular Dichroism (CD) Spectroscopy Analysis in Membrane-Mimicking Environments
Circular Dichroism (CD) spectroscopy is a valuable tool for analyzing the secondary structure of peptides in various environments. CD analysis of chemically synthesized this compound demonstrates that the peptide exhibits a predominantly random coil conformation when in an aqueous solution. rcsb.orgcapes.gov.brnih.gov However, its alpha-helical content significantly increases in the presence of 50% trifluoroethanol (TFE), which is used as a membrane-mimicking environment. rcsb.orgcapes.gov.brnih.govnih.gov This indicates that this compound undergoes a conformational change upon encountering a hydrophobic environment similar to a cell membrane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the three-dimensional structure of peptides at atomic resolution. The NMR structure of this compound has been determined, further verifying the findings from CD spectroscopy regarding its induced alpha-helical structure in membrane-mimicking conditions. rcsb.orgcapes.gov.brnih.gov The solution structure of this compound (PDB ID: 2KFE) was determined using NMR in a water/TFE mixture. rcsb.orgumich.edurcsb.orgnih.gov The NMR data showed an alpha-helical amphipathic architecture in the region spanning residues 4-20. rcsb.orgcapes.gov.brnih.gov The NMR structure calculation involved determining 100 conformers, with 20 conformers submitted based on selection criteria related to the target function. rcsb.org
Molecular Modeling and Computational Simulations of this compound Conformation
Molecular modeling and computational simulations complement experimental data by providing insights into the predicted structure and conformational flexibility of this compound.
Prediction of Alpha-Helical Amphipathic Architecture
Based on experimental data, particularly NMR, this compound is predicted to adopt an alpha-helical amphipathic architecture in membrane-mimicking environments. rcsb.orgcapes.gov.brnih.govscispace.com This structure is characterized by having distinct hydrophobic and hydrophilic faces along the helix. The alpha-helical conformation is observed in the region of residues 4-20. rcsb.orgcapes.gov.brnih.gov This amphipathic nature is a common feature among antimicrobial peptides that interact with biological membranes. scispace.comfrontiersin.org
Analysis of Conformational Flexibility and Environmental Influences
This compound exhibits conformational flexibility, transitioning from a random coil in aqueous solution to an alpha-helical structure in hydrophobic environments like TFE. rcsb.orgcapes.gov.brnih.govfrontiersin.org This ability to change conformation based on the environment is characteristic of many antimicrobial peptides and is crucial for their interaction with cell membranes. nih.govfrontiersin.org The adoption of an alpha-helical structure in the presence of membrane-mimicking substances facilitates its interaction with and potential insertion into lipid bilayers. frontiersin.org
Structure-Function Relationships Derived from this compound Structural Studies
Studies on the structure of this compound provide valuable insights into how its conformation relates to its biological functions. The amphipathic alpha-helical structure adopted in membrane-like environments is strongly implicated in its activity. scispace.comfrontiersin.org This structure, with its segregated hydrophobic and hydrophilic regions, is essential for interacting with and disrupting microbial membranes. frontiersin.org The ability to transition to this helical form upon encountering a hydrophobic environment is likely a key determinant of its mechanism of action. frontiersin.org The specific region of alpha-helicity (residues 4-20) is therefore functionally significant. rcsb.orgcapes.gov.brnih.gov The structure-function relationship suggests that the amphipathic helix facilitates membrane interaction, which is crucial for its observed biological activities. mdpi.comscispace.com
Data derived from structural studies:
| Method | Environment | Observed Secondary Structure | Key Findings | Reference |
| Circular Dichroism | Water | Random coil | Significant increase in alpha-helical content in TFE | rcsb.orgcapes.gov.brnih.gov |
| Circular Dichroism | 50% TFE | Increased Alpha-helix | Mimics membrane environment-induced folding | rcsb.orgcapes.gov.brnih.govnih.gov |
| NMR Spectroscopy | Water/TFE (1:1) | Alpha-helix (residues 4-20) | Elucidation of 3D amphipathic structure | rcsb.orgcapes.gov.brnih.govfrontiersin.org |
Table: Summary of this compound Structural Findings
Role of Amphipathicity in Biomolecular Interactions
Amphipathicity, the property of having both hydrophobic and hydrophilic regions, is a crucial characteristic of many antimicrobial peptides, including this compound. scispace.comnih.govfrontiersin.orguq.edu.aumdpi.com This amphipathic character allows these peptides to interact effectively with biological membranes, which have a lipid bilayer structure with hydrophobic cores and hydrophilic surfaces. mdpi.comfrontiersin.orguq.edu.au The distribution of hydrophobic and hydrophilic residues along the peptide chain is key to its amphipathic nature. frontiersin.org
The interactions driving the conformational change of AMPs upon encountering a membrane interface are primarily hydrophobic and hydrophilic interactions between the peptide and the amphipathic membrane. uq.edu.au The hydrophobic residues of the peptide can insert into the hydrophobic core of the lipid bilayer, while the hydrophilic residues remain exposed to the aqueous environment or interact with the polar head groups of the lipids. This interaction is fundamental to the membrane-disrupting mechanisms employed by many AMPs. uq.edu.au
The hydrophobic moment of an AMP, which is a measure of its amphipathicity, can influence its antibiotic action spectrum. frontiersin.org Optimization of the membrane-peptide interaction, often linked to amphipathicity, is proposed as a way to predict AMP structure and mechanism of action. uq.edu.au Cationic characteristics, often present at the C-terminus of short-chain NDBPs like this compound, also contribute to their ability to bind to bacterial cell membranes through electrostatic interactions with negatively charged lipids. mdpi.comchemrxiv.org
Correlating Specific Structural Motifs with Biological Activities
The alpha-helical structure of this compound is a common structural motif found in many antimicrobial peptides. scispace.comnih.govfrontiersin.orgmdpi.com this compound is described as a typical amphipathic helix. scispace.comnih.gov While the precise details of how the specific sequence and resulting structural motifs of this compound correlate with its biological activities are areas of ongoing research, general principles observed in other AMPs can provide insight.
The helix-hinge-helix structure observed in some related peptides is known to be responsible for antimicrobial activity against various bacteria. scispace.com this compound, being a helical peptide, likely interacts with membranes through mechanisms involving its helical conformation. The presence of a more hydrophobic N-terminus with aromatic residues like phenylalanines in some related peptides is thought to facilitate membrane targeting. scispace.com While the specific sequence of this compound (GRGREFMSNLKEKLSGVKEKMKNS) contains phenylalanine residues (F), detailed studies directly correlating these specific residues or segments within this compound to particular biological activities were not extensively detailed in the search results within the strict scope of the outline.
The relationship between structure and activity in AMPs is complex and involves the interplay of features such as charge, secondary structure, hydrophobicity, and sequence length. uq.edu.au Even single amino acid substitutions can significantly alter activity, underscoring the importance of specific structural motifs and their precise arrangement. uq.edu.au
Molecular and Cellular Mechanisms of Meucin 24 S Antimalarial Activity
Efficacy of Meucin-24 Against Plasmodium Species in Preclinical Models
Preclinical studies have evaluated the efficacy of this compound against different Plasmodium species, including Plasmodium berghei and Plasmodium falciparum, in various developmental stages. nih.govcapes.gov.brresearchgate.netrcsb.orgnih.govresearchgate.netresearchgate.net These studies provide crucial data on the peptide's potency and range of activity against the parasite.
Inhibition of Plasmodium berghei Ookinete Development
This compound has demonstrated the ability to inhibit the development of Plasmodium berghei ookinetes. rcsb.orgresearchgate.net Ookinete development is a critical stage in the Plasmodium life cycle, occurring in the mosquito vector. Inhibition at this stage can potentially block malaria transmission. Studies have shown that this compound can inhibit ookinete formation. scispace.com this compound can inhibit the development of P. berghei at concentrations between 10 and 20 μM, showing approximately 40% inhibition. nih.gov
Killing of Intraerythrocytic Plasmodium falciparum Stages
This compound is effective in killing the intraerythrocytic stages of Plasmodium falciparum, the species responsible for the most severe form of human malaria. nih.govrcsb.orgnih.govresearchgate.netresearchgate.net This activity is particularly significant as the intraerythrocytic stages are responsible for the clinical manifestations of malaria. Studies have shown that this compound can kill intraerythrocytic P. falciparum at micromolar concentrations. nih.govcapes.gov.brresearchgate.netrcsb.orgnih.govresearchgate.net At a concentration of 10 μM, this compound significantly reduced parasite density after 48 hours and completely eliminated the parasite from erythrocytes after 72 hours. nih.gov
Here is a summary of this compound's efficacy against Plasmodium species:
| Plasmodium Species | Stage Targeted | Observed Effect | Concentration Range (µM) | Citation |
| Plasmodium berghei | Ookinete Development | Inhibition (approx. 40%) | 10-20 | nih.gov |
| Plasmodium falciparum | Intraerythrocytic Stages | Killing (complete elimination) | 10 | nih.gov |
Investigation of this compound Interactions with Parasite Cellular Components
Investigations have been conducted to understand how this compound interacts with the cellular components of Plasmodium parasites to exert its antimalarial effects. researchgate.net This involves exploring potential mechanisms of membrane disruption and the possibility of intracellular targets.
Proposed Membrane Disruption Mechanisms in Plasmodium Cells
Similar to other cationic antimicrobial peptides, this compound is thought to exert its effects, at least in part, through interactions with the parasite cell membrane. researchgate.net The amphipathic nature of this compound, which adopts an alpha-helical structure in membrane-mimicking environments, supports the hypothesis of membrane interaction. nih.govcapes.gov.brrcsb.org It is proposed that this compound may disrupt the membrane integrity of Plasmodium cells, leading to parasite death. researchgate.netresearchgate.netscispace.com The changes in the infected erythrocyte membrane, such as reduced cholesterol content and exposure of negatively charged phosphatidylserine (B164497) lipids, may contribute to the selective activity of membrane-active compounds like this compound towards infected cells. researchgate.net
Potential Intracellular Targets and Macromolecular Binding within the Parasite
While membrane disruption is a proposed mechanism, the possibility of intracellular targets and macromolecular binding within the parasite is also being explored. researchgate.net Some studies suggest a complex, possibly multi-targeted intracellular mode of action for certain antimicrobial peptides against Plasmodium. researchgate.net Although the specific biological target of this compound has not been definitively identified, research continues to investigate potential intracellular interactions that could contribute to its antimalarial activity.
Selectivity of this compound Action Towards Parasitic Cells
A key aspect of this compound's potential as a therapeutic agent is its observed selectivity towards parasitic cells while exhibiting minimal toxicity to mammalian cells. nih.govcapes.gov.brrcsb.orgresearchgate.netresearchgate.net Studies have indicated that this compound can kill intraerythrocytic P. falciparum without harming mammalian cells such as erythrocytes and GC-2 cells. nih.govcapes.gov.brrcsb.orgresearchgate.net This selective toxicity is a desirable characteristic for the development of antimalarial drugs, as it suggests a lower likelihood of adverse effects on the host. nih.govcapes.gov.brrcsb.orgnih.govresearchgate.netresearchgate.net The selective activity towards infected red blood cells might be linked to the changes in the membrane composition of these cells upon Plasmodium infection. researchgate.net
Evaluation of Lack of Toxicity to Mammalian Cells in Research Models (e.g., Erythrocytes, GC-2 Cells)
A key aspect of this compound's potential as a therapeutic agent is its low toxicity to mammalian cells. Studies have specifically evaluated its effects on erythrocytes and GC-2 cells, a mouse spermatogenic cell line used in research. nih.govmdpi.comresearchgate.net
Experimental data indicates that this compound exhibits minimal or no hemolytic activity against murine erythrocytes, even at relatively high concentrations (e.g., 100 μM). chemrxiv.orgmdpi.comnih.gov This suggests that the peptide does not significantly damage red blood cells, the primary host cells for the blood-stage Plasmodium parasite.
Furthermore, this compound has shown low cytotoxicity towards mammalian cell lines such as GC-2 cells. At concentrations effective against Plasmodium, this compound has been reported to have negligible impact on the viability of these mammalian cells. nih.govmdpi.comresearchgate.netnih.gov One study noted only a 17% reduction in the viability of GC-2 cells at a concentration of 50 μM. nih.gov This differential toxicity profile, where the peptide is active against the parasite but less so against host cells, is a crucial characteristic for the development of new antimalarial drugs. nih.govmdpi.comimpactfactor.orgresearchgate.net
The observed low toxicity to mammalian cells, including erythrocytes and GC-2 cells, highlights this compound as a promising candidate for further investigation as an antimalarial therapeutic. chemrxiv.orgmdpi.comimpactfactor.orgresearchgate.net
Differential Biological Activity Spectrum (e.g., absence of broad antibacterial/antifungal activity)
This compound demonstrates a notable selectivity in its biological activity, primarily targeting Plasmodium parasites rather than exhibiting broad-spectrum antibacterial or antifungal effects. nih.govchemrxiv.orgresearchgate.netnih.gov
Studies have shown that this compound, at concentrations effective against Plasmodium, does not exert significant toxic effects on various bacteria and fungi. chemrxiv.orgnih.gov This is in contrast to some other antimicrobial peptides derived from scorpion venom or other sources, which may possess a wider range of antimicrobial activities but also higher toxicity to mammalian cells. mdpi.commdpi.comencyclopedia.pubresearchgate.net The limited activity of this compound against bacteria and fungi at tested concentrations underscores its selective toxicity towards Plasmodium. nih.govchemrxiv.orgnih.gov
The structural characteristics of this compound, such as the size of its hydrophobic face and the nature of its charged residues, have been postulated to contribute to this observed selectivity. nih.gov While considered amphipathic, the hydrophobic region of this compound is relatively small, which may explain its lack of potent antibacterial activity compared to peptides with larger hydrophobic domains. nih.gov Additionally, the predominantly anionic nature of its charged residues is thought to limit interaction with negatively charged bacterial membrane phospholipids. nih.gov
This differential activity spectrum, with a focus on antimalarial efficacy and limited impact on bacteria and fungi, further supports this compound's potential as a targeted antimalarial agent. nih.govchemrxiv.orgnih.gov
Signaling Pathway Modulation by this compound in Parasitic Systems
Understanding how this compound interacts with and modulates essential processes within the Plasmodium parasite is crucial for elucidating its mechanism of action.
Impact on Critical Parasite Metabolic or Replication Processes
This compound has been shown to impact critical processes in the Plasmodium life cycle, specifically inhibiting the development and survival of the parasite. mdpi.comchemrxiv.orgmdpi.comnih.gov
Research indicates that this compound can inhibit the development of Plasmodium berghei, a rodent malaria parasite, and kill intraerythrocytic Plasmodium falciparum, the most virulent human malaria parasite. mdpi.comnih.govmdpi.comresearchgate.netnih.gov Studies have reported that this compound can reduce the development of P. berghei ookinetes and eradicate intraerythrocytic P. falciparum parasites at micromolar concentrations. mdpi.commdpi.comnih.gov For instance, this compound demonstrated approximately 40% inhibition of P. berghei development at concentrations between 10 and 20 μM. mdpi.com At 10 μM, it completely eradicated P. falciparum ookinetes within 72 hours. nih.gov
While the precise metabolic or replication processes targeted by this compound are still under investigation, its observed effects on parasite development and viability suggest interference with essential cellular functions necessary for Plasmodium survival and proliferation within the host. mdpi.comchemrxiv.orgmdpi.comnih.gov The intraerythrocytic stage of Plasmodium falciparum involves rapid asexual replication, a process critical for the progression of malaria symptoms. thereecelab.comfrontiersin.orgembopress.org Interfering with this replication or associated metabolic pathways would be a key mechanism for an effective antimalarial compound. embopress.orgresearchgate.netmalariaworld.org
Further detailed research is needed to pinpoint the specific metabolic pathways or replication machinery within Plasmodium that are modulated by this compound. embopress.orgmalariaworld.org
Exploration of Ion Channel Modulatory Effects in Relation to Plasmodium Physiology (if directly linked to antimalarial MOA)
This compound shares some sequence identity with the amino-terminus of certain scorpion venom long-chain potassium channel toxins (LcKTx). nih.govresearchgate.net Scorpion venom peptides are known to interact with various ion channels, including potassium channels, which play crucial roles in cellular excitability and physiological processes. impactfactor.orgnih.gov
While the primary antimalarial mechanism of this compound is believed to involve direct killing of the parasite or interaction with infected red blood cell membranes, the potential for ion channel modulation, particularly in the context of Plasmodium physiology, has been considered due to its structural similarities to certain toxins. nih.govresearchgate.net Ion channels are present in Plasmodium and are involved in regulating essential cellular functions throughout its life cycle. nih.govnih.gov Modulation of these channels could potentially disrupt the parasite's ionic homeostasis, signaling, or membrane potential, thereby impacting its survival and development. nih.govnih.gov
However, the direct link between any potential ion channel modulatory effects of this compound and its observed antimalarial mechanism of action requires further explicit investigation. mdpi.com While some scorpion venom peptides with antimalarial activity are known to have K+ channel blocking activity, it is not definitively established as the primary mechanism for this compound's antiplasmodial effects. nih.gov
Further research is needed to determine if this compound's structural relationship to ion channel toxins translates into functional modulation of Plasmodium ion channels and if this activity contributes significantly to its antimalarial efficacy.
Data Tables
Based on the search results, the following data points regarding this compound's activity and toxicity can be summarized in a table:
| Activity/Toxicity Parameter | Research Finding | Concentration Tested | Reference(s) |
| Hemolysis on Murine Erythrocytes | No hemolysis observed | 100 μM | chemrxiv.orgmdpi.comnih.gov |
| Cytotoxicity on GC-2 Cells | Low cytotoxicity (17% reduction in viability) | 50 μM | nih.govresearchgate.netnih.gov |
| Activity against P. berghei Development | Inhibited development (approx. 40% inhibition) | 10-20 μM | mdpi.commdpi.comresearchgate.netnih.gov |
| Killing of Intraerythrocytic P. falciparum | Eradicated parasites | 10 μM | nih.govmdpi.comresearchgate.netnih.gov |
| Antibacterial Activity | No toxic effects on bacteria at tested concentrations | Tested concentrations | chemrxiv.orgnih.gov |
| Antifungal Activity | No toxic effects on fungi at tested concentrations | Tested concentrations | chemrxiv.orgnih.gov |
Structure Activity Relationship Sar Studies of Meucin 24 and Its Analogs
Design and Rational Modification of Meucin-24 Peptide Sequences
Rational design and modification of peptide sequences are fundamental approaches in SAR studies aimed at improving the therapeutic properties of naturally occurring peptides like this compound. The design process typically involves altering the amino acid sequence based on insights into the peptide's structure, physical-chemical properties (such as charge and hydrophobicity), and presumed mechanism of action. For antimicrobial peptides (AMPs), which often interact with cell membranes, modifications frequently focus on enhancing cationic character and amphipathicity to promote favorable interactions with negatively charged microbial membranes while minimizing toxicity to neutral mammalian cell membranes.
Based on the known characteristics of this compound, which exhibits an amphipathic alpha-helical structure in membrane-mimicking environments, rational modifications could involve:
Amino Acid Substitutions: Replacing specific residues to alter charge, hydrophobicity, or introduce conformational constraints. For instance, increasing the number of positively charged residues (Lys or Arg) can enhance interaction with negatively charged parasite membranes. Studies on other scorpion AMPs have shown that single amino acid substitutions can significantly impact antimicrobial and hemolytic activities.
Terminal Modifications: Amidation of the C-terminus is a common modification in AMPs that can increase positive charge, protect against exopeptidase degradation, and stabilize the helical structure, potentially leading to improved potency and stability.
While the general principles of AMP design and modification are well-established and applied to various scorpion venom peptides, specific detailed research findings on the rational design and modification specifically of this compound peptide sequences were not prominently detailed in the available search results. However, the known sequence and structural properties of this compound provide a strong basis for applying these established peptide engineering strategies to develop analogs with potentially improved antimalarial profiles.
Evaluation of Modified this compound Peptides for Antimalarial Potency and Specificity
The evaluation of modified this compound peptides for antimalarial potency and specificity is a critical step in SAR studies. This involves assessing their ability to inhibit the growth or survival of Plasmodium parasites and determining their toxicity towards mammalian cells. Native this compound has demonstrated inhibitory activity against Plasmodium berghei and the human malaria parasite Plasmodium falciparum. nih.govwikipedia.orgnih.gov
Studies have shown that this compound can inhibit the development of P. berghei and P. falciparum at micromolar concentrations. nih.govwikipedia.org For example, this compound inhibited the development of both parasites by 40% at concentrations between 10 and 20 µM. nih.gov Another study reported that this compound at 10 µM completely eradicated intra-erythrocytic P. falciparum ookinetes within 72 hours. Importantly, this compound has been reported to exhibit antimalarial activity against intraerythrocytic P. falciparum without causing harm to mammalian cells, such as erythrocytes and GC-2 cells, at effective concentrations. wikipedia.orgnih.gov This selective toxicity towards the parasite over host cells is a crucial characteristic for a potential antimalarial drug candidate.
Evaluation of modified this compound peptides would typically involve in vitro assays to determine:
Antimalarial Potency: Measuring the half-maximal inhibitory concentration (IC50) against different Plasmodium species and strains, including drug-resistant ones.
Parasite Specificity: Assessing activity against different life stages of the parasite (e.g., merozoites, trophozoites, schizonts, gametocytes, ookinetes).
Mammalian Cell Toxicity: Evaluating hemolytic activity against red blood cells and cytotoxicity against relevant human cell lines to determine the therapeutic index.
By comparing the potency and specificity profiles of modified peptides to that of native this compound, researchers can identify modifications that enhance antiparasitic activity while maintaining or reducing host cell toxicity. While the available search results highlight the activity of native this compound nih.govwikipedia.orgnih.gov, specific data tables detailing the antimalarial potency and specificity of modified this compound peptides were not found.
Below is a table summarizing the reported antimalarial activity of native this compound:
| Peptide | Source | Target Parasite | Effect | Concentration Range | Reference |
| This compound | Mesobuthus eupeus | P. berghei, P. falciparum | Inhibits development (40%) | 10-20 µM | nih.gov |
| This compound | Mesobuthus eupeus | Intra-erythrocytic P. falciparum | Eradicated (100% ookinetes in 72h) | 10 µM | |
| This compound | Mesobuthus eupeus | P. berghei, P. falciparum | Suppressed growth, eradicated intra-erythrocytic P. falciparum | Micromolar doses | wikipedia.orgnih.gov |
Identification of Key Amino Acid Residues and Structural Motifs Governing Activity
Identifying the key amino acid residues and structural motifs responsible for this compound's antimalarial activity is central to understanding its SAR. The primary structure of this compound is reported as GRGREFMSNLKEKLSGVKEKMKNS (24 residues). (Note: One source listed a 22-residue sequence nih.gov, but structural studies support a 24-residue peptide).
Circular dichroism and NMR studies have provided insights into this compound's secondary structure. In water, it primarily adopts a random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), its alpha-helical content significantly increases, particularly in the region of residues 4-20, forming an amphipathic helix. This amphipathic nature, where hydrophobic residues are segregated to one face of the helix and hydrophilic/cationic residues to the other, is a common feature of membrane-acting AMPs and is likely crucial for this compound's interaction with parasite membranes.
While specific mutagenesis studies on this compound to pinpoint critical residues were not detailed in the search results, studies on other scorpion AMPs highlight the importance of specific amino acids. For example, a hydrophobic residue at position 6 was found to be important for the activity of IsCT, another scorpion AMP. Conserved residues observed in sequence alignments of various scorpion AMPs, such as a G-L-I/V-S-A domain, may also play a role in maintaining structure or activity.
Based on its amphipathic helical structure, it is plausible that the distribution of charged and hydrophobic residues along this helix (residues 4-20) is critical for this compound's interaction with and disruption of Plasmodium membranes. Further studies, potentially using alanine (B10760859) scanning mutagenesis or other site-directed modifications, would be necessary to definitively identify the key residues and structural motifs governing this compound's antimalarial potency and specificity.
Computational and Mutagenesis Approaches in this compound SAR Elucidation
Computational and mutagenesis approaches are powerful tools for elucidating the SAR of peptides like this compound. These methods allow researchers to predict the effects of sequence modifications, model peptide-target interactions, and experimentally validate the roles of specific amino acid residues.
Computational Approaches:
Molecular Modeling and Dynamics Simulations: These techniques can be used to predict the 3D structure of this compound and its analogs in different environments (e.g., aqueous solution, membrane-like environments). Molecular dynamics simulations can provide insights into the peptide's flexibility, stability, and interactions with lipid bilayers or potential protein targets.
Peptide-Target Docking: Computational docking studies can predict how this compound might interact with potential molecular targets in the Plasmodium parasite, such as membrane proteins or intracellular enzymes. While specific studies on this compound were not found, docking has been used to study the interaction of Meucin-25 with a P. falciparum protein (PF11_0189), suggesting potential protein targets for meucin peptides.
Bioinformatic Analysis: Sequence analysis and comparison with known AMPs can help identify conserved regions or motifs that might be important for activity. Bioinformatic tools can also be used to predict physical-chemical properties (charge, hydrophobicity, helical propensity) of modified sequences.
Mutagenesis Approaches:
Site-Directed Mutagenesis: This involves making specific amino acid substitutions in the this compound sequence to study the impact of individual residues on activity. For example, replacing charged residues with neutral ones or hydrophobic residues with hydrophilic ones can help determine their importance for membrane interaction or target binding. Mutagenesis has been successfully applied to other scorpion AMPs to understand SAR.
Alanine Scanning Mutagenesis: Systematically replacing each residue with alanine can identify crucial amino acids for activity by observing the resulting loss or reduction of function.
By combining computational predictions with experimental validation through mutagenesis and functional assays, researchers can gain a comprehensive understanding of how the sequence and structure of this compound relate to its antimalarial activity and specificity, guiding the rational design of improved analogs.
Preclinical Research Methodologies and Models in Meucin 24 Studies
Cell-Based Assays for Meucin-24 Antimalarial Potency
Cell-based assays are fundamental in the initial screening and characterization of potential antimalarial compounds like this compound. These assays allow for the assessment of a compound's direct effect on parasite viability and development in a controlled environment.
In Vitro Plasmodium Culture Systems for Efficacy Assessment
In vitro culture systems utilizing Plasmodium parasites, particularly Plasmodium falciparum, the causative agent of the most severe form of human malaria, are widely used to evaluate the efficacy of potential antimalarials. Studies have demonstrated that this compound is active against intraerythrocytic stages of P. falciparum. nih.gov Research indicates that this compound can kill intraerythrocytic P. falciparum at micromolar concentrations. nih.gov Furthermore, studies have shown that this compound can significantly reduce parasite density within 48 hours and lead to the clearance of parasites from erythrocytes within 72 hours. nih.gov
This compound has also been evaluated for its effect on Plasmodium berghei, a rodent malaria parasite often used in preclinical studies. It has been shown to inhibit the in vitro growth of P. berghei ookinetes within a concentration range of 10 to 20 µM. nih.gov Additionally, this compound has demonstrated the capability of inhibiting the development of both P. berghei and P. falciparum, showing approximately 40% inhibition at concentrations between 10 and 20 µM. uniprot.org
Here is a summary of in vitro efficacy data for this compound:
| Parasite Species | Assay Type | Concentration Range (µM) | Observed Effect | Citation |
| Plasmodium falciparum | Intraerythrocytic culture | Micromolar | Killing of parasites | nih.gov |
| Plasmodium falciparum | Intraerythrocytic culture | 10 - 20 | ~40% Inhibition of development | uniprot.org |
| Plasmodium falciparum | Intraerythrocytic culture | Not specified | Significant reduction in density (48h), clearance (72h) | nih.gov |
| Plasmodium berghei | Ookinete growth | 10 - 20 | Inhibition of growth | nih.gov |
| Plasmodium berghei | Development inhibition | 10 - 20 | ~40% Inhibition of development | uniprot.org |
Mammalian Cell Lines for Specificity and Selectivity Profiling
A critical aspect of preclinical evaluation is assessing the specificity and selectivity of a compound to ensure it targets the parasite without causing significant harm to host cells. Studies on this compound have included testing its effects on various mammalian cell types. Research indicates that this compound exhibits no toxicity to mammalian cells, including erythrocytes and GC-2 cells, at the tested concentrations. nih.gov Notably, no hemolysis was observed on murine erythrocytes even at high doses of 100 μM. nih.gov This lack of toxicity to mammalian cells, coupled with its antimalarial activity, suggests a favorable selectivity profile for this compound towards Plasmodium. nih.gov
Here is a summary of mammalian cell selectivity data for this compound:
| Mammalian Cell Type | Observed Effect at Tested Concentrations | Citation |
| Erythrocytes | No toxicity, No hemolysis (up to 100 µM) | nih.govnih.gov |
| GC-2 cells | No toxicity | nih.gov |
In Vivo Parasite Models for this compound Mechanistic Studies
In vivo models are essential for understanding the efficacy and potential mechanisms of action of antimalarial compounds within a living system, mimicking the complex host-parasite interactions.
Utilization of Rodent Malaria Models (e.g., P. berghei in mosquitoes/mice) for Pathway Analysis
Rodent malaria models, particularly using Plasmodium berghei in mice, are valuable tools in antimalarial research. These models recapitulate key aspects of the malaria parasite's life cycle after transmission by mosquitoes and are used to study the effects of compounds in vivo. nih.gov this compound has been evaluated in these models and has been shown to inhibit the development of P. berghei. nih.gov While the in vivo activity of this compound against P. berghei development has been reported, detailed studies specifically elucidating the precise pathways or molecular mechanisms targeted by this compound within the complex in vivo environment are not extensively described in the available information. The mechanism of action of similar antimicrobial peptides often involves membrane disruption, and this compound's structure suggests it could interact with membranes, but its specific in vivo mechanistic pathway requires further investigation.
Pharmacodynamic Evaluation of this compound in Experimental Infections (mechanistic focus)
Pharmacodynamic evaluation in experimental infections aims to understand the relationship between drug exposure and its effect on the parasite within the host, often providing insights into the compound's mechanism of action in vivo. While the importance of pharmacokinetics and pharmacodynamics in drug development is recognized, and general analytical techniques for such studies in biological matrices exist, specific detailed pharmacodynamic evaluation results or in-depth mechanistic studies focusing on this compound in experimental infections were not found in the provided search results. One source indicates that the biological target of this compound has not yet been fully elucidated. Further research is needed to fully understand the pharmacodynamics and precise in vivo mechanisms by which this compound exerts its antimalarial effects.
Advanced Analytical Techniques for this compound in Biological Matrices
The analysis and quantification of pharmaceutical compounds in biological matrices (such as blood, plasma, or tissue) are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties, which are key aspects of preclinical development and pharmacodynamic evaluation. Advanced analytical techniques are employed for this purpose. Common techniques include various forms of chromatography, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), often coupled with appropriate sample preparation methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation to isolate and concentrate the analyte from complex biological samples. Mass spectrometry is particularly valuable for its sensitivity and specificity in identifying and quantifying compounds in biological matrices. While these advanced analytical techniques are routinely applied in pharmaceutical research, specific studies detailing the application of these methods specifically for the quantification or analysis of this compound in biological matrices from preclinical studies were not identified in the provided information.
Mass Spectrometry-Based Methods for Peptide Detection and Quantification in Research Contexts
Mass spectrometry (MS) plays a crucial role in the identification, characterization, and analysis of peptides such as this compound in research settings. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly employed.
MALDI-TOF MS is utilized to determine the molecular mass and assess the purity of synthesized or isolated peptides. This method allows for the verification of the peptide's expected mass, confirming its identity. For instance, the molecular weight of this compound has been reported to be approximately 2.8 kDa nih.gov or 2753.95 Da. MALDI-TOF MS is a standard technique for confirming the purity and molecular mass of synthetic peptides, including Meucin-18 and its homologs, by comparing calculated and theoretical molecular weights.
The separation of complex peptide mixtures, such as those found in scorpion venom, often precedes MS analysis. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for fractionating venom components based on their hydrophobicity. Fractions collected from RP-HPLC can then be subjected to MS to identify the peptides present.
LC-MS/MS combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. This approach is valuable for peptide identification through fragmentation and subsequent database searching. While specific quantitative data for this compound using these methods in the provided sources is limited to characterization, MS-based methods are broadly applicable for quantitative peptide analysis. Quantitative peptidomic studies are increasingly used, with signal intensity in MS often proportional to the amount of detected peptide within the linear dynamic range of the detector. Techniques like Selected Reaction Monitoring (SRM) are employed for the quantification of endogenous peptides. LC-MS/MS can also be used for the detection and quantification of chemical and post-translational modifications at the peptide level.
The application of these MS techniques is fundamental in the initial characterization and ongoing study of this compound and related peptides from natural sources.
Spectroscopic and Microscopic Approaches for Cellular Interaction and Localization Analysis
Spectroscopic and microscopic techniques provide valuable insights into the structural properties of this compound and its interactions with biological components and cellular structures.
Circular Dichroism (CD) spectroscopy is a key method for analyzing the secondary structure of peptides. CD spectra can reveal the presence and proportion of different structural elements, such as alpha-helices, beta-sheets, and random coils. Studies on synthetic this compound using CD spectroscopy in a membrane-mimicking environment (H2O:d3-TFE) have shown that the peptide adopts a predominantly alpha-helical conformation, with approximately 70.8% alpha-helix content nih.gov. CD spectroscopy is used to study structural changes of linear peptides when they interact with bacterial membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy offers a high-resolution method for determining the three-dimensional solution structure of peptides. NMR studies have been conducted to elucidate the solution structure of this compound, providing detailed atomic-level information about its conformation in a specific environment nih.gov. The determined structure is available in the Protein Data Bank (PDB) with the ID 2KFE. These structural insights are crucial for understanding the peptide's mechanism of action.
Microscopic approaches, particularly fluorescence microscopy, are employed to investigate the cellular localization and interaction of peptides. By labeling peptides with fluorescent probes, researchers can visualize their distribution within cells and their interactions with cellular components. Fluorescence microscopy with FITC-labelled peptides, including this compound and Meucin-25, has been used to study their targeting of Plasmodium falciparum inside infected red blood cells. Co-localization studies, for example, using FITC fluorescence for the peptide and DAPI fluorescence for DNA, can indicate whether the peptide interacts with or localizes near the parasite's genetic material. These studies contribute to understanding how this compound exerts its effects at the cellular level, such as its selective activity against intraerythrocytic P. falciparum.
Emerging Research Frontiers and Therapeutic Implications of Meucin 24
Strategic Development of Meucin-24 as a Lead Compound for Antimalarials
The urgent need for novel antimalarial agents due to increasing drug resistance in Plasmodium falciparum has driven the investigation into natural sources, including animal venoms. nih.govmalariaworld.orgmdpi.com this compound has emerged as a promising candidate from scorpion venom due to its demonstrated ability to inhibit the development of Plasmodium berghei and kill intraerythrocytic P. falciparum parasites at micromolar concentrations without causing significant harm to mammalian cells. nih.govresearchgate.netnih.gov This selective toxicity towards the parasite positions this compound as an attractive lead compound for antimalarial drug design. nih.gov
Studies have shown that this compound can inhibit the development of both P. berghei and P. falciparum with reported inhibition rates. malariaworld.orgmdpi.com Specifically, this compound demonstrated 40% inhibition of P. berghei and P. falciparum development at concentrations between 10 and 20 µM. malariaworld.orgmdpi.com Furthermore, it effectively killed intraerythrocytic P. falciparum at a concentration of 10 µM, significantly reducing parasite density within 48 hours and achieving complete elimination from erythrocytes after 72 hours. nih.gov Importantly, these effects were observed without detected toxicity to bacteria, fungi, or hemolytic effects on mouse erythrocytes even at higher concentrations (up to 100 µM). nih.govchemrxiv.orgmdpi.com
Optimization for Enhanced Potency and Stability in Biological Systems
Optimizing lead compounds like this compound is a critical step in the drug discovery process to enhance their efficacy, potency, selectivity, solubility, and stability within biological systems. biobide.com While specific detailed research findings on the optimization of this compound's potency and stability are not extensively detailed in the provided search results, the general principles of peptide optimization involve modifying the amino acid sequence or structure to improve target binding, reduce degradation by proteases, and enhance bioavailability. The fact that this compound is being considered as a lead compound implies that such optimization efforts would be a necessary part of its development pipeline.
Exploration of Novel Delivery Systems for Preclinical Efficacy (conceptual, not clinical)
The development of novel delivery systems is a conceptual area of research for peptide-based therapeutics like this compound to overcome challenges such as poor stability and limited cell permeability. researchgate.net Although specific preclinical studies on this compound delivery systems are not detailed in the provided information, research in peptide drug development explores various strategies, including the use of nanoparticles, liposomes, or chemical modifications to improve delivery to the target site and enhance preclinical efficacy. mdpi.comresearchgate.net For instance, other venom-derived peptides have been investigated for their potential as delivery vectors due to their ability to penetrate cells. cjnmcpu.com Such approaches could conceptually be explored for this compound to facilitate its delivery to Plasmodium parasites within host cells.
This compound as a Molecular Probe for Parasite Biology Research
Beyond its therapeutic potential, this compound serves as a valuable molecular probe to investigate fundamental aspects of parasite biology, particularly concerning Plasmodium species. Its selective activity against Plasmodium without significant toxicity to mammalian cells makes it a useful tool for dissecting essential processes within the parasite. nih.govnih.gov
Elucidating Fundamental Aspects of Plasmodium Physiology and Vulnerabilities
This compound's ability to inhibit Plasmodium development and kill intraerythrocytic parasites provides a means to study critical pathways and structures essential for parasite survival and proliferation. researchgate.netbiobide.com By observing the effects of this compound on different life stages of Plasmodium, researchers can gain insights into the parasite's vulnerabilities. The fact that this compound targets intraerythrocytic stages, which are responsible for the clinical manifestations of malaria, highlights its relevance for understanding the most pathogenic phase of the infection. nih.govnih.govwho.int Research into the molecular mechanisms underlying this compound's antiplasmodial activity can help identify novel drug targets within the parasite. ucr.educrick.ac.ukpensoft.net
Contributions to Understanding Peptide-Membrane Interactions and Host Defense Peptides
This compound's characteristics, such as its cationic and amphipathic nature, are typical of many antimicrobial and host defense peptides. chemrxiv.orgmdpi.comfrontiersin.orgfrontiersin.org Studies on this compound's interaction with membranes contribute to the broader understanding of how such peptides exert their effects, often through membrane disruption. frontiersin.orgresearchgate.netajol.info Circular dichroism analysis has shown that this compound, while having a random coil conformation in water, adopts an alpha-helical structure in membrane-mimicking environments, indicating its ability to interact with lipid bilayers. nih.govcapes.gov.br This amphipathic architecture, with distinct hydrophobic and hydrophilic faces, is crucial for membrane interactions. nih.govnih.govfrontiersin.orgcapes.gov.br Research on this compound, alongside other scorpion venom peptides, adds to the knowledge base regarding the diverse structures and mechanisms of action of host defense peptides from natural sources. researchgate.netnih.govresearchgate.net
Broader Implications of this compound Beyond Antimalarial Research
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not available in search results |
| Meucin-25 | Not available in search results |
| Plasmodium falciparum | 53307314 |
| Plasmodium berghei | 57870680 |
| Scorpine | Not available in search results |
| Magainin 1 | 16132341 |
| Magainin 2 | 16132342 |
| Chlorotoxin | 16129686 |
| Melittin | 16132425 |
| Stigmurin | Not available in search results |
| Mucroporin | Not available in search results |
| Imcroporin | Not available in search results |
| Vejovine | Not available in search results |
| Hadrurin | Not available in search results |
| Smp24 | Not available in search results |
Data Table: Antimalarial Activity of this compound
| Target Parasite | Effect | Concentration Range | Notes | Source |
| Plasmodium berghei | Inhibits development | 10-20 µM | 40% inhibition reported. malariaworld.orgmdpi.com | malariaworld.orgmdpi.comresearchgate.netnih.gov |
| Plasmodium falciparum | Inhibits development | 10-20 µM | 40% inhibition reported. malariaworld.orgmdpi.com | malariaworld.orgmdpi.com |
| Plasmodium falciparum | Kills intraerythrocytic parasites | 10 µM | Significant reduction in density in 48h, cleared in 72h. nih.gov | nih.govnih.govmdpi.com |
Data Table: this compound Structural Conformation
| Environment | Conformation | Notes | Source |
| Water | Essential random coil | Determined by Circular Dichroism. nih.gov | nih.govcapes.gov.br |
| 50% Trifluoroethanol | Increased α-helical content | Membrane-mimicking environment. nih.gov | nih.govcapes.gov.br |
| Membrane-mimicking | α-helical amphipathic architecture (residues 4-20) | Determined by NMR structure. nih.gov | nih.govcapes.gov.br |
Comparative Studies with Other Scorpion Venom Peptides for Functional Diversity
Scorpion venoms are rich sources of a wide array of bioactive peptides exhibiting remarkable functional diversity. Comparative studies highlight the distinct activities found within this peptide library. While many scorpion venom peptides are known for their potent neurotoxic effects, primarily targeting ion channels such as sodium, potassium, calcium, and chloride channels, others, including this compound, demonstrate alternative biological activities. researchgate.netnih.gov
This compound, along with Meucin-25, both derived from M. eupeus, have shown notable antimalarial activity. Specifically, these peptides have demonstrated the capability of preventing Plasmodium development and killing intra-erythrocytic Plasmodium falciparum parasites at micromolar concentrations without exhibiting toxicity to mammalian cells. nih.gov This antiparasitic activity contrasts with the primary functions of other well-characterized scorpion venom peptides.
For instance, other NDBPs from scorpion venom, such as Meucin-18 and Meucin-13 (also from M. eupeus), have exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Scorpine, a disulfide-bridged peptide from Pandinus imperator, also demonstrates antimalarial effects, alongside antifungal and antibacterial activities, showcasing a broader spectrum of antimicrobial function compared to this compound's reported primary antimalarial action.
Furthermore, the functional diversity extends to peptides that modulate ion channels, such as the α- and β-NaTxs which target sodium channels, or various KTxs that inhibit potassium channels. nih.gov Chlorotoxin (CTx) from Leiurus hebraeus venom is known for its selectivity towards glioma cells. This wide range of targets and activities underscores the evolutionary adaptation of scorpion venom peptides for various purposes, including predation, defense, and potentially maintaining the health of the venom gland itself through antimicrobial properties. researchgate.net
The comparative analysis reveals that while some scorpion venom peptides share overlapping functions (e.g., several peptides exhibiting antimicrobial activity), others, like this compound with its specific antimalarial effect, possess distinct bioactivities. This functional diversity is a key aspect driving research into scorpion venom peptides as potential sources for novel therapeutic agents.
| Peptide Name | Source Species | Primary Reported Activity | Classification (DBP/NDBP) |
| This compound | Mesobuthus eupeus | Antimalarial | NDBP |
| Meucin-25 | Mesobuthus eupeus | Antimalarial | NDBP |
| Meucin-18 | Mesobuthus eupeus | Antibacterial | NDBP |
| Meucin-13 | Mesobuthus eupeus | Antibacterial | NDBP |
| Scorpine | Pandinus imperator | Antimalarial, Antimicrobial | DBP |
| Chlorotoxin | Leiurus hebraeus | Glioma cell selectivity | DBP |
| α-NaTxs | Various | Sodium channel modulation | DBP |
| β-NaTxs | Various | Sodium channel modulation | DBP |
| KTxs | Various | Potassium channel inhibition | DBP |
Potential for Biomarker Discovery Related to Peptide Activity
The specific biological activity of peptides, such as the antimalarial effect demonstrated by this compound, presents potential avenues for biomarker discovery. Peptide biomarkers are increasingly recognized for their utility in reflecting physiological and pathological processes. They can serve as indicators of disease presence, progression, or response to intervention.
While the direct use of this compound as a biomarker for malaria in humans would require extensive research and validation, its specific activity against Plasmodium parasites suggests potential indirect applications in biomarker discovery. For example, studying the interaction of this compound with Plasmodium at a molecular level could reveal specific parasitic targets or host response pathways that could yield novel biomarker candidates. Changes in the expression or modification of these targets or pathways in the presence of Plasmodium infection could potentially be monitored as biomarkers.
Furthermore, research into the mechanism by which this compound exerts its antimalarial effect could identify specific molecular signatures or cellular responses in the parasite or infected host cells. These signatures, such as changes in protein expression, enzymatic activity, or metabolic profiles triggered by this compound's action, could serve as activity markers. Analyzing such molecular changes using techniques like mass spectrometry-based proteomics or peptidomics could lead to the identification of peptides or proteins whose levels correlate with parasitic load or the effectiveness of antimalarial intervention.
The development of sensitive and specific assays is crucial for the successful application of peptide biomarkers. Techniques such as immunoassays, mass spectrometry-based analysis, and cell-based assays are employed in peptide biomarker discovery and validation. Applying these methods to study the biological system in the context of this compound activity could potentially uncover peptides or proteins that serve as biomarkers for the presence of the parasite or the impact of antimalarial compounds.
The stability and detectability of peptides in biological fluids like urine or plasma are important considerations for biomarker development. While this compound itself might not be a direct biomarker due to its exogenous origin, the biological pathways it affects or the fragments resulting from its interaction with targets could potentially yield stable and detectable peptide biomarkers.
Q & A
Basic Research Question
- In vitro : Plasmodium falciparum cultures (IC50 determination via lactate dehydrogenase assays) .
- In vivo : P. berghei-infected murine models (parasitemia reduction metrics) .
- Limitations :
How does this compound’s conformational plasticity influence its mechanism of action?
Advanced Research Question
The peptide’s solvent-dependent structural shifts (random coil in water → α-helix in TFE) suggest a context-dependent mechanism:
- Membrane interaction : α-helical conformations enhance lipid bilayer penetration, enabling pore formation or intracellular targeting .
- Methodological insights : Use nuclear magnetic resonance (NMR) or molecular dynamics simulations to map residue-level interactions with microbial membranes .
What computational strategies are employed to model this compound’s interaction with potassium channels?
Advanced Research Question
Despite homology with K+-channel blockers, this compound’s ion channel modulation remains unclear. Approaches include:
- Molecular docking : Predict binding affinity to Kv channels using homology models (e.g., SWISS-MODEL) .
- Electrophysiology : Patch-clamp assays to quantify K+-current inhibition in transfected HEK cells .
What biophysical techniques are critical for characterizing this compound’s membrane interactions?
Advanced Research Question
- CD spectroscopy : Monitor structural transitions in membrane-mimetic environments .
- Surface plasmon resonance (SPR) : Quantify binding kinetics to lipid bilayers .
- Cryo-electron microscopy : Visualize pore formation in microbial membranes .
How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic index?
Advanced Research Question
- Residue substitution : Systematically replace amino acids (e.g., cationic residues) to enhance selectivity for microbial vs. mammalian membranes .
- In silico screening : Use tools like Rosetta or GROMACS to predict mutagenesis outcomes .
What are the challenges in evaluating this compound’s selectivity for microbial cells?
Basic Research Question
- Comparative assays : Parallel testing on mammalian cell lines (e.g., hemolysis assays) and microbial targets .
- Membrane composition : Investigate lipid diversity (e.g., phosphatidylglycerol in bacteria vs. cholesterol in eukaryotes) to explain selectivity .
How do researchers standardize stability assessments for this compound in physiological conditions?
Basic Research Question
- Proteolytic resistance : Incubate with trypsin or serum proteases; quantify degradation via HPLC .
- Thermal stability : Monitor structural integrity using differential scanning calorimetry (DSC) .
What interdisciplinary approaches are needed to advance this compound’s translational potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
